Cas no 55791-06-5 (benzyl methanesulfonate)

benzyl methanesulfonate 化学的及び物理的性質
名前と識別子
-
- benzyl methanesulfonate
- benzyl mesylate
- Methanesulfonic acid, phenylmethyl ester
- Phenylmethyl methanesulfonate
- 55791-06-5
- G71480
- DTXSID80204362
- MFCD25964568
- AKOS026732519
- ZDKRMIJRCHPKLW-UHFFFAOYSA-N
- SCHEMBL249386
- methanesulfonic acid benzyl ester
-
- インチ: InChI=1S/C8H10O3S/c1-12(9,10)11-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3
- InChIKey: ZDKRMIJRCHPKLW-UHFFFAOYSA-N
- ほほえんだ: CS(=O)(=O)OCC1=CC=CC=C1
計算された属性
- せいみつぶんしりょう: 186.0351
- どういたいしつりょう: 186.035
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 209
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.8A^2
- 疎水性パラメータ計算基準値(XlogP): 1.1
じっけんとくせい
- 密度みつど: 1.244
- ふってん: 341.8°C at 760 mmHg
- フラッシュポイント: 160.5°C
- 屈折率: 1.534
- PSA: 43.37
benzyl methanesulfonate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR01C505-1g |
Benzyl methanesulfonate |
55791-06-5 | 98% | 1g |
$104.00 | 2025-02-14 | |
Aaron | AR01C505-250mg |
Benzyl methanesulfonate |
55791-06-5 | 98% | 250mg |
$39.00 | 2025-02-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1170121-5g |
Benzyl methanesulfonate |
55791-06-5 | 98% | 5g |
¥3424.00 | 2024-05-08 | |
1PlusChem | 1P01C4RT-5g |
benzyl methanesulfonate |
55791-06-5 | 95% | 5g |
$296.00 | 2024-04-29 | |
Aaron | AR01C505-5g |
Benzyl methanesulfonate |
55791-06-5 | 98% | 5g |
$363.00 | 2025-02-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1170121-1g |
Benzyl methanesulfonate |
55791-06-5 | 98% | 1g |
¥836.00 | 2024-05-08 | |
A2B Chem LLC | AW44873-1g |
benzyl methanesulfonate |
55791-06-5 | 95% | 1g |
$79.00 | 2024-04-19 | |
1PlusChem | 1P01C4RT-1g |
benzyl methanesulfonate |
55791-06-5 | 95% | 1g |
$86.00 | 2024-04-29 | |
A2B Chem LLC | AW44873-5g |
benzyl methanesulfonate |
55791-06-5 | 95% | 5g |
$271.00 | 2024-04-19 | |
Aaron | AR01C505-100mg |
Benzyl methanesulfonate |
55791-06-5 | 98% | 100mg |
$24.00 | 2025-02-14 |
benzyl methanesulfonate 関連文献
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1. Kinetic and spectroscopic characterisation of highly reactive methanesulfonates. Leaving group effects for solvolyses and comments on geminal electronic effects influencing SN1 reactivityT. William Bentley,Manfred Christl,Ralf Kemmer,Gareth Llewellyn,John E. Oakley J. Chem. Soc. Perkin Trans. 2 1994 2531
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F. Olivito,P. Costanzo,M. L. Di Gioia,M. Nardi,Oliverio M.,A. Procopio Org. Biomol. Chem. 2018 16 7753
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Hyunjoo Lee,Young Mee Jung,Keun Im Lee,Hoon Sik Kim,Ho Seok Park RSC Adv. 2013 3 25944
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Olga Iliashevsky,Liron Amir,Robert Glaser,Robert S. Marks,N. Gabriel Lemcoff J. Mater. Chem. 2009 19 6616
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Laura K. G. Ackerman,Lukiana L. Anka-Lufford,Marina Naodovic,Daniel J. Weix Chem. Sci. 2015 6 1115
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Xiao-Xia Wang,Bin-Bin Xu,Wen-Ting Song,Kai-Xin Sun,Jian-Mei Lu Org. Biomol. Chem. 2015 13 4925
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Edwin C. Constable,B. A. Hermann,Catherine E. Housecroft,Markus Neuburger,Silvia Schaffner,Lukas J. Scherer New J. Chem. 2005 29 1475
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Satoshi Yamauchi,Momotoshi Okazaki,Koichi Akiyama,Takuya Sugahara,Taro Kishida,Takehiro Kashiwagi Org. Biomol. Chem. 2005 3 1670
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Kaichuan Yan,Maoyao He,Jianglian Li,Hua He,Ruizhi Lai,Yi Luo,Li Guo,Yong Wu Chem. Commun. 2020 56 14287
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Sandy F. Lancelot,Frances L. Cozens,Norman P. Schepp Org. Biomol. Chem. 2003 1 1972
benzyl methanesulfonateに関する追加情報
Benzyl Methanesulfonate (CAS No. 55791-06-5): Properties, Applications, and Market Insights
Benzyl methanesulfonate (CAS No. 55791-06-5) is an organic sulfonate ester widely used in pharmaceutical synthesis, organic chemistry research, and specialty chemical applications. This compound, also known as benzyl mesylate, serves as a versatile alkylating agent and intermediate in the production of various bioactive molecules. With the increasing demand for fine chemicals in the pharmaceutical industry, benzyl methanesulfonate derivatives have gained significant attention from researchers and manufacturers alike.
The molecular structure of benzyl methanesulfonate consists of a benzyl group (C6H5CH2) attached to a methanesulfonate (mesylate) functional group (CH3SO3). This configuration gives the compound its characteristic reactivity as an electrophile in substitution reactions. Recent studies highlight its importance in API synthesis (Active Pharmaceutical Ingredients), particularly in the development of novel drug candidates targeting neurological disorders and anti-inflammatory applications.
In pharmaceutical applications, benzyl methanesulfonate 55791-06-5 demonstrates excellent stability under various reaction conditions, making it preferable to other benzylating agents. Its use in peptide modification and prodrug synthesis has been extensively documented in recent chemical literature. The compound's ability to introduce benzyl groups selectively has made it valuable in creating protected intermediates for complex molecular architectures.
The global market for benzyl mesylate applications shows steady growth, driven by increasing R&D investments in pharmaceutical chemistry. Analytical reports indicate particular demand from contract research organizations (CROs) and academic laboratories focusing on medicinal chemistry innovations. Current manufacturing processes emphasize high-purity production to meet the stringent requirements of pharmaceutical grade materials.
From a safety perspective, proper handling procedures for benzyl methanesulfonate CAS 55791-06-5 follow standard laboratory protocols for organic reagents. While not classified as highly hazardous, appropriate personal protective equipment (PPE) including gloves and eye protection is recommended during handling. The compound's stability profile allows for standard storage conditions, typically at room temperature in airtight containers protected from moisture.
Recent technological advancements have improved the synthesis routes for high purity benzyl methanesulfonate, with many manufacturers now offering customized solutions for specific research needs. These developments align with the growing trend toward green chemistry principles, where efficient synthesis methods minimize waste generation. The compound's role in bioconjugation chemistry has also expanded, particularly in the development of antibody-drug conjugates (ADCs) for targeted cancer therapies.
Quality control standards for benzyl methanesulfonate suppliers typically include rigorous testing for purity (often ≥98% by HPLC), residual solvents, and heavy metal content. Analytical techniques such as NMR spectroscopy, mass spectrometry, and chromatographic methods ensure batch-to-batch consistency. These quality parameters are particularly important for pharmaceutical applications where reagent purity directly impacts reaction outcomes.
The scientific literature contains numerous references to benzyl methanesulfonate uses in asymmetric synthesis and chiral auxiliary chemistry. Its application in constructing complex natural product scaffolds has been demonstrated in several total synthesis projects. Researchers value its predictable reactivity pattern and compatibility with various protecting group strategies in multi-step synthetic sequences.
Looking toward future applications, benzyl methanesulfonate research is exploring its potential in materials science, particularly in polymer modification and surface functionalization. Early studies suggest possible utility in creating specialized coatings and functional materials with tailored properties. These emerging applications could further diversify the market for this versatile chemical intermediate.
For researchers sourcing benzyl methanesulfonate CAS No. 55791-06-5, considerations include supplier reliability, technical support availability, and documentation quality. Many leading chemical providers now offer comprehensive technical data sheets, safety information, and application notes to support experimental work. The compound's commercial availability in various packaging sizes facilitates both small-scale research and larger process development needs.
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